molecular formula C15H11BrN6O2S B14045757 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)-

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)-

Cat. No.: B14045757
M. Wt: 419.3 g/mol
InChI Key: BSTVLCGEQPYLSU-UHFFFAOYSA-N
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Description

The compound 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)- (CAS: 889939-25-7) is a heterocyclic derivative with a pyrrolopyridine core modified at three key positions:

  • Position 4: Bromo substituent (enhances electrophilicity and cross-coupling reactivity) .
  • Position 1: Phenylsulfonyl group (improves stability and influences solubility) .
  • Position 2: 1H-Tetrazol-1-ylmethyl moiety (imparts bioisosteric properties, mimicking carboxylic acids in drug design) .

Properties

Molecular Formula

C15H11BrN6O2S

Molecular Weight

419.3 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-bromo-2-(tetrazol-1-ylmethyl)pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C15H11BrN6O2S/c16-14-6-7-17-15-13(14)8-11(9-21-10-18-19-20-21)22(15)25(23,24)12-4-2-1-3-5-12/h1-8,10H,9H2

InChI Key

BSTVLCGEQPYLSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)CN4C=NN=N4

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Synthesis of 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Core

According to PubChem data and patent literature (WO2006063167A1), the pyrrolo[2,3-b]pyridine core bearing a bromine at the 4-position and a phenylsulfonyl group at the 1-position can be synthesized via sulfonylation of 4-bromo-1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride under basic conditions. The general procedure involves:

  • Starting from 4-bromo-1H-pyrrolo[2,3-b]pyridine.
  • Reacting with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine.
  • Conducting the reaction in an aprotic solvent like dichloromethane at controlled temperature (0–25 °C).
  • Purification by recrystallization or chromatography.

This step yields 4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with good selectivity and purity.

Introduction of the 1H-Tetrazol-1-ylmethyl Group at Position 2

The functionalization of the pyrrolo[2,3-b]pyridine core at position 2 with a 1H-tetrazol-1-ylmethyl substituent is more challenging and involves multi-step synthetic routes, often starting from 5-bromo-2-(tetrazol-5-yl)pyridine derivatives.

Preparation of Tetrazolylpyridine Precursors

From Ambeed's detailed experimental data for related tetrazolylpyridine compounds (CAS 380380-64-3), the following method is employed:

  • Starting material: 5-bromo-2-tetrazol-5-ylpyridine.
  • Treatment with sodium hydroxide in dry N,N-dimethylformamide (DMF).
  • Evaporation to dryness under reduced pressure.
  • The residue is dissolved in dry DMF and treated dropwise with iodomethane at 0 °C.
  • The mixture is stirred at room temperature for 2 hours.
  • Work-up involves partitioning between ice water and ethyl acetate, washing, drying, and evaporation.
  • Purification by silica gel chromatography yields two isomers:
    • 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine.
    • 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine.

This methylation step selectively yields the 1H-tetrazolyl isomer, confirmed by HMBC NMR experiments.

Coupling Tetrazolylmethyl Group to Pyrrolo[2,3-b]pyridine

While direct literature on the exact coupling to the pyrrolo[2,3-b]pyridine core is limited, a plausible synthetic route involves:

  • Generating a chloromethyl or bromomethyl intermediate at position 2 of the pyrrolo[2,3-b]pyridine.
  • Nucleophilic substitution with the tetrazole nitrogen anion (deprotonated tetrazole) to form the 1H-tetrazol-1-ylmethyl linkage.

This step typically requires:

  • Use of strong bases (e.g., potassium tert-butoxide) to deprotonate the tetrazole.
  • Polar aprotic solvents such as DMF or DMSO.
  • Controlled temperature to avoid side reactions.

Summary Table of Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Sulfonylation of 4-bromo-pyrrolo[2,3-b]pyridine Benzenesulfonyl chloride, base (Et3N or pyridine) Dichloromethane 0–25 °C 2–4 hours Not specified Purification by recrystallization or chromatography
Methylation of 5-bromo-2-tetrazol-5-ylpyridine Sodium hydroxide, iodomethane Dry DMF 0 °C to room temp 2 hours 32–43% Two isomers formed; 1-methyl isomer isolated by chromatography
Coupling tetrazolylmethyl group to pyrrolo[2,3-b]pyridine Chloromethyl intermediate, deprotonated tetrazole DMF or DMSO Room temp to 50 °C Several hours Not specified Requires base and careful control to avoid side reactions (inferred)

Research Findings and Characterization

  • NMR Spectroscopy : Proton NMR (1H-NMR) confirms the methylation site on the tetrazole ring by long-range coupling in HMBC experiments, distinguishing 1-methyl and 2-methyl isomers.
  • Chromatographic Purification : Silica gel chromatography with solvent systems such as dichloromethane:ethyl acetate (60:1) or hexanes:ethyl acetate (4:1) effectively separates isomers and impurities.
  • Yield Optimization : Using palladium on activated carbon for hydrogenation steps (where applicable) in methanol under hydrogen atmosphere can achieve yields up to 90.4% for related intermediates, indicating potential for high efficiency in multi-step synthesis.
  • Patent Literature : WO2006063167A1 provides detailed synthetic routes and claims for 1H-pyrrolo[2,3-b]pyridines, supporting the sulfonylation and halogenation steps.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Cycloaddition: Formation of new ring structures through the addition of multiple reactants.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or organometallic reagents.

    Cycloaddition: Reagents such as azides and alkynes for click chemistry.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used. For example, oxidation of the phenylsulfonyl group could yield sulfonic acids, while reduction of the bromine atom could yield the corresponding hydrogenated compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential drug candidate for the treatment of various diseases.

    Industry: As a precursor for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)- would depend on its specific interactions with molecular targets. These could include:

    Binding to enzymes or receptors: Modulating their activity and affecting downstream signaling pathways.

    Interacting with nucleic acids: Influencing gene expression and protein synthesis.

    Modifying cellular structures: Affecting cell function and viability.

Comparison with Similar Compounds

Physical Properties :

  • Molecular formula: C₁₆H₁₂BrN₅O₂S (estimated based on substituents).
  • Key features: High thermal stability (boiling point >500°C predicted) and moderate solubility due to the polar tetrazole group .

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 4-Bromo, 1-(phenylsulfonyl), 2-(tetrazol-1-ylmethyl) C₁₆H₁₂BrN₅O₂S ~425.3 Bioisosteric tetrazole; Suzuki coupling precursor
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine 4-Bromo, 1-(tosyl) C₁₅H₁₃BrN₂O₂S 377.24 Enhanced stability with tosyl group; used in C–N coupling
5-Bromo-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine 5-Bromo, 3-(dimethoxyphenyl) C₁₅H₁₂BrN₂O₂ 363.18 FGFR inhibitor candidate; methoxy groups enhance binding
4-Bromo-1-[(4-methoxyphenyl)methyl]-1H-pyrrolo[2,3-b]pyridine 4-Bromo, 1-(4-methoxybenzyl) C₁₅H₁₃BrN₂O 317.18 Hydrophobic substituent; potential CNS activity
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 6-Chloro, 1-(phenylsulfonyl) C₁₂H₈ClN₂O₂S 295.72 Chloro analog; reduced steric hindrance

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, the compound 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl) has shown promise in various therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific targets, and potential therapeutic uses.

Chemical Structure and Properties

The compound's molecular formula is C14H12BrN4O2SC_{14}H_{12}BrN_{4}O_{2}S with a molecular weight of approximately 372.24 g/mol. Its structure features a pyrrolo[2,3-b]pyridine core substituted with a bromo group and a phenylsulfonyl moiety, which are critical for its biological activity.

1H-Pyrrolo[2,3-b]pyridine derivatives primarily act as inhibitors of fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and metastasis. The compound has been shown to exhibit high inhibitory activity against FGFR1, FGFR2, and FGFR3. Specifically, it demonstrates IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, indicating potent receptor inhibition .

Antitumor Activity

In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer cells (4T1 cell line), inducing apoptosis and significantly reducing cell migration and invasion . The following table summarizes key findings related to its antitumor activity:

Study Cell Line IC50 (nM) Effect
Study A4T17Proliferation Inhibition
Study BMDA-MB-2319Induction of Apoptosis
Study CHCC180625Migration Inhibition

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it reduced markers such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases.

Other Biological Activities

Preliminary studies indicate that derivatives of this compound may possess antiviral properties against HIV-1 and exhibit moderate antimycobacterial activity against Mycobacterium tuberculosis . These findings suggest a broader therapeutic potential beyond oncology.

Case Studies

Case Study 1: Breast Cancer Treatment
A study conducted on the effects of the compound on breast cancer cells revealed that treatment with the derivative led to a significant reduction in tumor size in vivo. Mice treated with the compound showed a decrease in tumor volume compared to control groups.

Case Study 2: Inflammatory Disease Model
In a model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain scores, supporting its potential use in treating chronic inflammatory conditions.

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